molecular formula C24H16ClN3O B11456560 N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide CAS No. 955315-05-6

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide

Cat. No.: B11456560
CAS No.: 955315-05-6
M. Wt: 397.9 g/mol
InChI Key: RYNTYQXIBLVDSL-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring via a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions . The resulting benzimidazole is then coupled with a chloronaphthalene derivative through a series of reactions involving amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can yield various substituted naphthalene derivatives .

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA, disrupting its function and leading to cell death. The benzimidazole moiety is known to interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of a benzimidazole moiety with a chloronaphthalene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique photophysical characteristics.

Properties

CAS No.

955315-05-6

Molecular Formula

C24H16ClN3O

Molecular Weight

397.9 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloronaphthalene-1-carboxamide

InChI

InChI=1S/C24H16ClN3O/c25-20-11-5-8-17-18(20)9-4-10-19(17)24(29)26-16-7-3-6-15(14-16)23-27-21-12-1-2-13-22(21)28-23/h1-14H,(H,26,29)(H,27,28)

InChI Key

RYNTYQXIBLVDSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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